molecular formula C20H20ClFN2O3 B3995108 N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B3995108
M. Wt: 390.8 g/mol
InChI Key: NAXKKOOGDVWXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a 4-carboxamide group, a 4-fluorobenzoyl group, and a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Carboxamide Group: This step involves the reaction of the piperidine ring with a suitable carboxylic acid derivative under conditions that promote amide bond formation.

    Attachment of the 4-Fluorobenzoyl Group: This can be achieved through acylation reactions using 4-fluorobenzoyl chloride or similar reagents.

    Substitution with the 5-Chloro-2-Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is unique due to the presence of the 4-fluorobenzoyl group, which can impart distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3/c1-27-18-7-4-15(21)12-17(18)23-19(25)13-8-10-24(11-9-13)20(26)14-2-5-16(22)6-3-14/h2-7,12-13H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXKKOOGDVWXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.